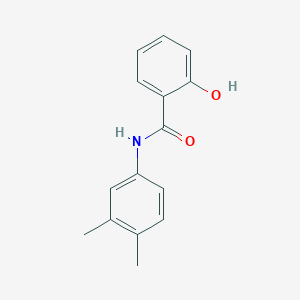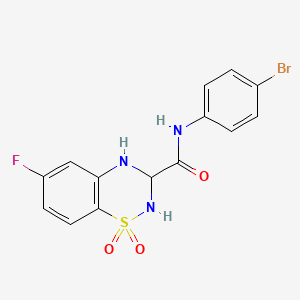![molecular formula C23H27N5O4 B2911654 ethyl 4-(3-isobutyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate CAS No. 877810-52-1](/img/structure/B2911654.png)
ethyl 4-(3-isobutyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-isobutyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate is a complex organic compound belonging to the class of purine derivatives. This compound is known for its unique structural features, which include a purine core substituted with various functional groups. It has attracted interest in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research due to its potential biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-isobutyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate generally involves a multi-step process. The starting materials often include purine derivatives, benzoic acid derivatives, and various alkylating agents.
The synthesis may involve key steps such as alkylation, esterification, and cyclization reactions. Typical reaction conditions could include the use of catalysts like Lewis acids, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound might scale up the laboratory synthesis protocols, with adjustments to optimize yield, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control of reaction parameters are commonly employed in the industry to achieve efficient and reproducible production.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : Ethyl 4-(3-isobutyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate can undergo various redox reactions, depending on the reagents and conditions. Oxidizing agents like potassium permanganate or hydrogen peroxide may be used to introduce oxygen functionalities.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the benzoate ester group.
Addition and Elimination: : Addition reactions can occur at double bonds within the purine core, while elimination reactions might lead to the formation of double bonds or removal of functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens, sulfonyl chlorides.
Catalysts: : Lewis acids like aluminum chloride, Brønsted acids.
Major Products
The products formed from these reactions vary based on the specific reaction conditions, but they typically include modified purine derivatives with altered functional groups or increased molecular complexity.
Scientific Research Applications
Chemistry
Ethyl 4-(3-isobutyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate is used as a building block in organic synthesis, enabling the creation of new molecules with potential bioactivity.
Biology
This compound is studied for its interactions with biological macromolecules, such as enzymes and nucleic acids. It may serve as a ligand in receptor-binding studies or as a substrate in enzymatic assays.
Medicine
Preliminary research suggests that this compound could have potential as an antiviral or anticancer agent, owing to its structural similarity to known bioactive purine derivatives.
Industry
In the pharmaceutical industry, this compound might be used in drug formulation and development, particularly in the design of purine-based therapeutics.
Mechanism of Action
The exact mechanism of action for ethyl 4-(3-isobutyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity.
Molecular Targets and Pathways: : Potential targets include purine receptors, DNA polymerases, and various enzymes involved in nucleotide metabolism. The pathways influenced by this compound could range from signaling cascades to metabolic pathways crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Adenosine
Guanosine
Caffeine
Theophylline
Uniqueness
Unlike adenosine and guanosine, which are naturally occurring nucleosides, ethyl 4-(3-isobutyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate features a more complex and synthetically derived structure. This complexity can confer unique properties, such as increased binding affinity or specificity for certain biological targets, which might not be seen in simpler compounds like caffeine or theophylline.
Properties
IUPAC Name |
ethyl 4-[4,7,8-trimethyl-2-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-7-32-21(30)16-8-10-17(11-9-16)27-14(4)15(5)28-18-19(24-22(27)28)25(6)23(31)26(20(18)29)12-13(2)3/h8-11,13H,7,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMVBRNKILLPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride](/img/structure/B2911577.png)


![3-(4-chlorophenyl)-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2911583.png)

![1-cyclopropanecarbonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2911587.png)



![4-[(4-Acetylpiperazin-1-yl)carbonyl]benzoic acid](/img/structure/B2911591.png)

![4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2911593.png)
